molecular formula C20H13ClN2O3S B11128173 N-(3-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]-1-benzofuran-2-carboxamide

N-(3-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]-1-benzofuran-2-carboxamide

Cat. No.: B11128173
M. Wt: 396.8 g/mol
InChI Key: NHMGLQFTMZWBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Thiophene Ring: The thiophene ring can be attached through a coupling reaction with thiophene-2-carbonyl chloride in the presence of a base like triethylamine.

    Formation of Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate product with an amine derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]-1-benzofuran-2-carboxamide analogs: Compounds with similar structures but different substituents on the benzofuran or thiophene rings.

    Other Benzofuran Derivatives: Compounds like 2-(3-chlorophenyl)-1-benzofuran-3-carboxamide.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H13ClN2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H13ClN2O3S/c21-12-5-3-6-13(11-12)22-20(25)18-17(14-7-1-2-8-15(14)26-18)23-19(24)16-9-4-10-27-16/h1-11H,(H,22,25)(H,23,24)

InChI Key

NHMGLQFTMZWBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.